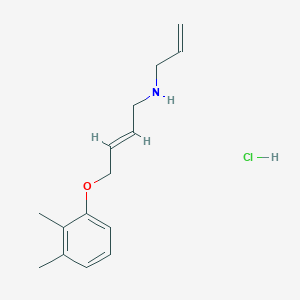
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXB-A, and it is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is found in the brain, and it is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection.
科学的研究の応用
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
In immunology, N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to have potential applications in cancer therapy by inhibiting the growth and migration of cancer cells.
作用機序
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride exerts its effects by selectively binding to the α7 nAChR. This receptor is found in the brain, and it is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection. Activation of the α7 nAChR by N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function and memory, reduce inflammation, and have neuroprotective effects. It has also been shown to have potential applications in cancer therapy by inhibiting the growth and migration of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its high selectivity for the α7 nAChR. This allows for specific targeting of this receptor and reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, allowing for potential applications in neuroscience research.
One of the limitations of using N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer and study in vitro and in vivo. Another limitation is the lack of long-term safety data, which limits its potential clinical applications.
将来の方向性
There are several future directions for research involving N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential applications in cancer therapy and immunology. Additionally, future research could focus on optimizing the synthesis method and improving the solubility of this compound to facilitate its use in lab experiments.
合成法
The synthesis of N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride involves several steps. The first step is the synthesis of 4-(2,3-dimethylphenoxy)but-2-en-1-amine, which is achieved by reacting 2,3-dimethylphenol with allylamine in the presence of a catalyst. The second step involves the reaction of the resulting product with hydrochloric acid to obtain N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride. This synthesis method has been optimized to yield a high purity product with a high yield.
特性
IUPAC Name |
(E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-4-10-16-11-5-6-12-17-15-9-7-8-13(2)14(15)3;/h4-9,16H,1,10-12H2,2-3H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWDWKFARFIYJZ-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC=CCNCC=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC/C=C/CNCC=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)
![2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6037349.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![4-tert-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037355.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6037363.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B6037384.png)
![2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6037390.png)
![1-[(3-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6037395.png)
![1-[2-(1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6037398.png)
![methyl 2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6037401.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6037402.png)
![2-[(4-chlorophenyl)thio]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6037415.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6037427.png)